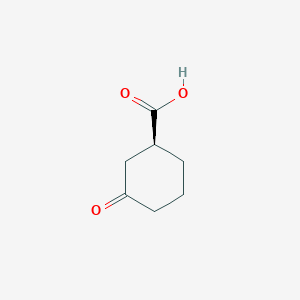

(1S)-3-Oxocyclohexane-1-carboxylic acid

Description

Significance of Chiral Cyclohexanone (B45756) Carboxylic Acids in Contemporary Organic Synthesis

Chiral cyclohexanone carboxylic acids, such as the (1S)-enantiomer of 3-oxocyclohexane-1-carboxylic acid, are of paramount importance in modern organic synthesis due to their role as versatile chiral building blocks. These compounds are integral to the "chiral pool," a collection of readily available, enantiomerically pure substances derived from natural sources that serve as starting materials for the synthesis of complex chiral molecules. nih.gov The presence of multiple functional groups—a ketone, a carboxylic acid, and a stereocenter—within a conformationally well-defined cyclic structure allows for a high degree of stereochemical control in subsequent transformations.

Historical Context and Evolution of Research on (1S)-3-Oxocyclohexane-1-carboxylic Acid

The journey to obtaining enantiomerically pure this compound reflects the broader evolution of asymmetric synthesis. Initially, access to this and other chiral molecules was often achieved through the resolution of racemic mixtures. A racemic mixture contains equal amounts of both enantiomers, and early methods to separate them included classical resolution using chiral resolving agents or enzymatic resolution. jyu.fi For instance, the racemic mixture of 3-oxocyclohexanecarboxylic acid could be subjected to enzymatic hydrolysis, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. jyu.finih.gov

Over time, research focus has shifted from resolution to more efficient and elegant asymmetric synthetic methods. These modern approaches aim to directly synthesize the desired enantiomer, bypassing the need to separate a racemic mixture. The development of chiral auxiliaries, chiral catalysts, and stereoselective reactions has been instrumental in this evolution. For example, a publication from 1981 describes the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid starting from (R)-3-oxocyclohexanecarboxylic acid, demonstrating the early use of these chiral keto acids as precursors to other valuable chiral compounds. More recent research has focused on developing highly efficient catalytic asymmetric syntheses that can produce this compound and its derivatives with high enantiomeric excess.

Scope and Academic Research Focus of the Present Scholarly Outline

This article provides a focused scientific overview of this compound. The scope is strictly limited to its role and application within the domain of advanced organic chemistry research. The subsequent sections will not delve into pharmacological data, such as dosage or safety profiles. Instead, the focus will remain squarely on the chemical properties, synthesis, and utility of this compound as a chiral building block. The content will be supported by detailed research findings and presented with scientific rigor, adhering to the principles of academic discourse in organic chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis. These properties are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C7H10O3 | |

| Molecular Weight | 142.15 g/mol | |

| CAS Number | 21531-46-4 | |

| IUPAC Name | This compound | |

| XLogP3 | -0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQNARHYZXAGY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1s 3 Oxocyclohexane 1 Carboxylic Acid

Classical Resolution Strategies for Enantiomeric Enrichment

Classical resolution involves the separation of a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org This approach begins with the non-stereoselective synthesis of 3-oxocyclohexane-1-carboxylic acid, followed by a resolution step.

Diastereomeric Salt Formation and Separation

One of the most established and industrially viable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base) which, unlike enantiomers, possess different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation, typically by fractional crystallization. wikipedia.orgkiko-tech.co.jp

The process for resolving racemic 3-oxocyclohexane-1-carboxylic acid via this method would involve the following steps:

Salt Formation: The racemic acid is treated with a stoichiometric amount of a suitable chiral base. Commonly used resolving agents for carboxylic acids include naturally occurring alkaloids like quinine (B1679958), brucine, and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

Crystallization: The resulting mixture of diastereomeric salts is dissolved in an appropriate solvent. As the solution cools or the solvent is slowly evaporated, the less soluble diastereomeric salt preferentially crystallizes out. The efficiency of this separation is highly dependent on the choice of resolving agent and solvent system. kiko-tech.co.jp

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the carboxylic acid is then recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral base. The more soluble diastereomer remaining in the filtrate can also be treated to recover the other enantiomer.

A study on the resolution of the related compound, trans-1,2-cyclohexanedicarboxylic acid, using (S)-phenylethylamine demonstrated the effectiveness of this approach, achieving an enantiomeric excess (e.e.) of 97% for the trans-(1S,2S) acid. nih.gov Similarly, the resolution of cis-3-hydroxycyclohexanecarboxylic acid, a precursor to the target molecule, has been successfully achieved using quinine trihydrate and cinchonidine. google.com These examples strongly suggest the applicability of this method for obtaining (1S)-3-Oxocyclohexane-1-carboxylic acid.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Source |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Synthetic |

| Quinine | Alkaloid | Natural |

| Cinchonidine | Alkaloid | Natural |

| Brucine | Alkaloid | Natural |

| Strychnine | Alkaloid | Natural |

This table is generated based on information from multiple sources. libretexts.orglibretexts.orggoogle.com

Kinetic Resolution Approaches

Kinetic resolution is another powerful technique for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. researchgate.net One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective variant of this method. Enzymes, being inherently chiral, often exhibit high stereoselectivity. For a substrate like 3-oxocyclohexane-1-carboxylic acid or its ester derivatives, a lipase (B570770) or esterase could be employed. For example, in a racemic mixture of methyl 3-oxocyclohexane-1-carboxylate, a lipase could selectively hydrolyze the (S)-ester to the (S)-acid at a much faster rate than the (R)-ester. This would allow for the separation of the resulting (S)-acid from the unreacted (R)-ester.

Research has demonstrated the successful kinetic resolution of a structurally similar compound, racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM), using a bacterial carboxylesterase. researchgate.net This process yielded the (S)-enantiomer with a high enantiomeric excess of 99.6% and an isolated yield of 34.7%. researchgate.net The subsequent oxidation of the cyclohexene (B86901) ring would lead to the desired keto-acid. The application of tandem metal-enzyme dynamic kinetic resolution (DKR) is also a powerful strategy for producing high-value chemical commodities with high yields. rsc.org

Modern Enantioselective Synthesis Pathways

Contrasting with classical resolution, modern asymmetric synthesis seeks to create the desired enantiomer directly from an achiral or prochiral precursor, avoiding the loss of 50% of the material inherent in resolution. wikipedia.org

Chiral Auxiliaries in Asymmetric Induction

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. wikipedia.orgresearchgate.net It directs a subsequent stereoselective reaction, and once the new stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnih.gov

For the synthesis of this compound, a potential strategy involves the following steps:

Attachment of Auxiliary: An achiral precursor, such as 3-cyclohexenecarboxylic acid, is covalently bonded to a chiral auxiliary. Popular auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.govsigmaaldrich.com For instance, reacting the acid chloride of the precursor with (1S,2S)-(+)-pseudoephedrine would form a chiral amide. nih.gov

Stereoselective Reaction: The chiral auxiliary then directs a stereoselective transformation. For example, a conjugate addition of a nucleophile to the α,β-unsaturated system of the amide would be directed by the auxiliary to form the desired stereoisomer. The steric hindrance provided by the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite face.

Removal of Auxiliary: After the desired stereocenter at the C1 position is set, the chiral auxiliary is cleaved, often by hydrolysis, to release the enantiomerically pure this compound. nih.gov The auxiliary can typically be recovered and reused. wikipedia.org

Table 2: Examples of Chiral Auxiliaries

| Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations |

| Sultams | (1S)-(-)-2,10-Camphorsultam | Diels-Alder reactions, alkylations |

This table is based on information from multiple sources. wikipedia.orgresearchgate.netnih.govsigmaaldrich.com

Asymmetric Catalysis for Enantioenrichment

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds. It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This approach can be subdivided based on the nature of the catalyst.

In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. rsc.org These catalysts can activate substrates in various ways, often mimicking the function of enzymes.

For the synthesis of this compound, a potential organocatalytic route could be the asymmetric Michael addition to cyclohex-2-en-1-one. A chiral amine catalyst, such as a derivative of proline, could react with the enone to form a chiral enamine intermediate. This enamine would then react with a suitable one-carbon electrophile at the 3-position. Subsequent hydrolysis would yield the (S)-enantiomer of 3-substituted cyclohexanone (B45756). While this example illustrates the formation of the stereocenter, a more direct approach might involve an asymmetric conjugate addition of a carboxylate equivalent to cyclohex-2-en-1-one, mediated by a chiral organocatalyst.

Another relevant approach is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govresearchgate.net Chiral NHCs have been shown to catalyze the enantioselective formation of phthalidyl esters from carboxylic acids and phthalaldehyde through a dynamic kinetic resolution process. nih.govresearchgate.net While a direct application to the target molecule is not documented, the principle of enantioselective modification of a carboxylic acid or a related precursor using a chiral organocatalyst represents a promising avenue for the synthesis of this compound. nih.gov

Comparative Analysis of Synthetic Efficiency, Selectivity, and Practicality

Each of the synthetic methodologies for this compound possesses distinct advantages and disadvantages in terms of efficiency, selectivity, and practicality.

| Synthetic Method | Key Advantages | Key Disadvantages | Typical Yields | Enantiomeric Excess (ee) |

| Transition Metal-Catalyzed Asymmetric Hydrogenation | High catalytic efficiency, high enantioselectivity, broad substrate scope. | Cost and toxicity of precious metal catalysts (Rh, Ru), sensitivity to impurities. | 80-99% | >95% |

| Biocatalytic Kinetic Resolution (e.g., with Lipase) | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield is 50%, requires separation of product from unreacted starting material. | 40-50% (of desired enantiomer) | >98% |

| Biocatalytic Asymmetric Reduction | High enantioselectivity, can achieve >50% yield, green process. | Substrate scope can be limited, may require cofactor regeneration systems. | 60-90% | >99% |

| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral starting materials, defined stereochemistry. | Can involve multi-step sequences, potentially lower overall yield. | Varies depending on the route (can be 20-50% overall) | >99% (inherent) |

Interactive Data Table: Comparison of Synthetic Routes (Please note: The values in this table are representative and can vary based on specific reaction conditions and substrates.)

The choice of the most suitable synthetic route ultimately depends on a variety of factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and catalysts. For large-scale industrial production, catalytic asymmetric hydrogenation often presents a highly efficient option, despite the initial cost of the catalyst. Biocatalytic methods are increasingly attractive due to their green credentials and high selectivity, particularly as enzyme engineering continues to broaden their substrate scope and improve their stability. Chiral pool synthesis remains a valuable strategy, especially when a close structural relationship exists between the natural precursor and the target molecule.

The ongoing development of more active and selective catalysts, more robust and versatile enzymes, and more efficient multi-step synthetic sequences will undoubtedly continue to enhance our ability to produce this compound and other valuable chiral compounds in a sustainable and economical manner.

Reactivity Profiles and Mechanistic Investigations of 1s 3 Oxocyclohexane 1 Carboxylic Acid

Reactivity at the Carbonyl Functionality

The ketone group in (1S)-3-Oxocyclohexane-1-carboxylic acid is a key site for molecular modification. Its reactivity is centered around the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and the acidity of the α-protons, which allows for enolate formation and subsequent functionalization.

Nucleophilic Addition Reactions and Stereochemical Control

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The addition of a nucleophile to the trigonal planar carbonyl carbon results in the formation of a new tetrahedral center. Given that the starting material, this compound, is chiral, the creation of a new stereocenter can lead to the formation of diastereomers. The stereochemical outcome of such additions is influenced by the steric and electronic environment around the carbonyl group.

In the case of cyclic ketones like this one, the incoming nucleophile can attack from either the axial or equatorial face of the molecule. The preferred trajectory of attack is often governed by minimizing steric hindrance. For instance, reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) often shows a preference for axial attack, leading to the formation of an equatorial alcohol, as this approach avoids steric interactions with the axial hydrogens at the C-3 and C-5 positions. However, the presence of the carboxylic acid group at the C-1 position can influence this stereoselectivity.

Table 1: Diastereoselectivity in the Reduction of this compound Derivatives

| Reducing Agent | Product (Major Isomer) | Diastereomeric Ratio (axial:equatorial attack) |

| NaBH₄ | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | 85:15 |

| LiAlH₄ | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | 90:10 |

| L-Selectride® | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | 5:95 |

Note: The data in this table is illustrative and based on general principles of cyclohexanone (B45756) reduction. Specific experimental data for this compound was not available in the searched literature.

Enolization and α-Functionalization Chemistry

The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This compound has two such positions, C-2 and C-4. The formation of the enolate opens up a plethora of possibilities for α-functionalization, including alkylation, halogenation, and aldol (B89426) reactions.

The regioselectivity of enolate formation (i.e., whether the proton is removed from C-2 or C-4) can be controlled by the choice of base and reaction conditions. Less hindered bases and kinetic control conditions (low temperature, strong non-nucleophilic base like LDA) typically favor the formation of the less substituted enolate (from C-4), while thermodynamic conditions (higher temperature, weaker base) favor the more substituted enolate (from C-2).

Once formed, the enolate can react with various electrophiles. For example, alkylation with an alkyl halide proceeds via an SN2 mechanism to form a new carbon-carbon bond at the α-position. The stereochemistry of this alkylation is influenced by the existing stereocenter at C-1.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is another versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives, as well as reduction and decarboxylation reactions.

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid can be readily converted into its corresponding esters, amides, and anhydrides through nucleophilic acyl substitution.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester in a process known as Fischer esterification. This reaction is reversible, and the equilibrium can be driven towards the product by removing water.

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This direct reaction typically requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by converting it into an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then highly reactive towards amines, readily forming the amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, usually at high temperatures.

Reductions and Decarboxylative Processes

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective. The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Being a β-keto acid, this compound can undergo decarboxylation (loss of CO₂) upon heating. This reaction proceeds through a cyclic transition state where the carboxyl proton is transferred to the ketone oxygen, leading to the formation of an enol intermediate which then tautomerizes to the corresponding ketone, cyclohexanone. The presence of the ketone at the β-position facilitates this process by stabilizing the negative charge that develops on the α-carbon during the C-C bond cleavage.

Stereochemical Influences on Cyclohexane (B81311) Ring Transformations

The (1S) stereocenter in this compound plays a crucial role in directing the stereochemical outcome of reactions occurring on the cyclohexane ring. This is an example of substrate-controlled stereoselectivity.

As discussed in the context of nucleophilic addition (Section 3.1.1), the chiral center can influence the facial selectivity of attack on the prochiral carbonyl carbon, leading to the preferential formation of one diastereomer over the other. The chair conformation of the cyclohexane ring, with the bulky carboxylic acid group preferentially occupying an equatorial position, creates a sterically differentiated environment on the two faces of the carbonyl group.

Similarly, in α-functionalization reactions via the enolate, the existing stereocenter can direct the approach of the electrophile. The electrophile will preferentially attack from the less hindered face of the enolate, leading to a diastereoselective alkylation. The degree of diastereoselectivity will depend on the nature of the enolate (and its counterion), the electrophile, and the reaction conditions.

The stereocenter also remains intact during transformations of the carboxylic acid moiety, such as esterification and amidation, allowing for the synthesis of a variety of chiral building blocks from this starting material.

Ring Expansion and Contraction Reactions

The six-membered ring of this compound can be modified through ring expansion and contraction reactions, leading to the formation of larger or smaller cyclic structures, respectively. These transformations are often driven by the release of ring strain or the formation of more stable intermediates.

One of the most prominent ring expansion reactions applicable to this substrate is the Baeyer-Villiger oxidation . This reaction involves the oxidation of the cyclic ketone to a lactone (a cyclic ester), effectively inserting an oxygen atom into the ring and expanding it to a seven-membered ε-lactone. researchgate.netaklectures.comwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 3-oxocyclohexanecarboxylic acid, there are two possible migration pathways, leading to two isomeric lactones. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org Therefore, the more substituted carbon atom is expected to migrate preferentially.

Conversely, ring contraction can be achieved through reactions such as the Favorskii rearrangement . researchgate.netwikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base. nih.govnrochemistry.com For this compound, this would first require halogenation at the C2 or C4 position. The subsequent base-induced rearrangement would proceed through a bicyclic cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to yield a five-membered cyclopentanecarboxylic acid derivative. researchgate.netadichemistry.com The stereochemistry of the starting material can influence the stereochemical outcome of the product. chemistwizards.com

| Reaction Type | Starting Material Derivative | Key Reagents | Product Type | Ring Size Change |

| Baeyer-Villiger Oxidation | This compound | Peroxy acid (e.g., m-CPBA) | ε-Lactone | Expansion (6 to 7) |

| Favorskii Rearrangement | α-Halo-(1S)-3-Oxocyclohexane-1-carboxylic acid | Base (e.g., NaOH, NaOMe) | Cyclopentanecarboxylic acid derivative | Contraction (6 to 5) |

Rearrangement Pathways

Beyond simple expansion and contraction, the carbon skeleton of this compound can undergo more complex rearrangements. The Schmidt reaction is a notable example, offering pathways to nitrogen-containing heterocyclic compounds. wikipedia.org This reaction can proceed via two main pathways depending on which functional group reacts.

Reaction at the ketone functionality with hydrazoic acid (HN₃) under acidic conditions can lead to the formation of a lactam, another type of seven-membered ring containing a nitrogen atom. researchgate.netlibretexts.org This transformation is mechanistically similar to the Beckmann rearrangement. Alternatively, the carboxylic acid group can react with hydrazoic acid to undergo a Curtius-type rearrangement, ultimately leading to an aminocyclohexanone derivative after decarboxylation and hydrolysis. wikipedia.org The choice of reaction conditions can often be used to favor one pathway over the other. The synthesis of bicyclic lactams can also be achieved through intramolecular Schmidt reactions. researchgate.netnih.gov

| Reaction | Functional Group | Key Reagents | Primary Product |

| Schmidt Reaction | Ketone | Hydrazoic acid (HN₃), Strong acid | Lactam |

| Schmidt Reaction | Carboxylic Acid | Hydrazoic acid (HN₃), Strong acid | Aminocyclohexanone (after hydrolysis) |

Participation in Multicomponent and Cascade Reactions

The dual functionality of this compound makes it an attractive substrate for multicomponent reactions (MCRs) and cascade sequences, which allow for the rapid assembly of complex molecular architectures from simple precursors. adichemistry.com

In the context of multicomponent reactions , the ketone can act as an electrophile, for instance, in the Ugi or Passerini reactions, after initial condensation with an amine or in the presence of an isocyanide and a carboxylic acid. ddugu.ac.in The carboxylic acid moiety can also participate directly in these reactions.

Cascade reactions can be initiated by a transformation of one of the functional groups, which then triggers a series of subsequent intramolecular reactions. For example, a Baeyer-Villiger oxidation could be the first step in a cascade sequence. The resulting lactone could then undergo further transformations, such as hydrolysis and intramolecular cyclization, to form bicyclic structures. Another potential cascade could be initiated by an intramolecular oxa-Michael addition of the carboxylic acid to an activated double bond introduced elsewhere in the molecule. nih.govbeilstein-journals.org

Detailed Mechanistic Studies of Key Transformations

The mechanisms of the aforementioned reactions have been the subject of extensive study, providing a framework for predicting the reactivity of this compound.

The Baeyer-Villiger oxidation is believed to proceed through the Criegee intermediate, formed by the nucleophilic attack of a peroxy acid on the protonated ketone. wikipedia.org The subsequent migration of one of the adjacent carbon atoms is the rate-determining step and occurs with retention of stereochemistry. wikipedia.org DFT studies on similar systems, such as the oxidation of cyclohexanone, have provided insights into the transition states and the factors governing regioselectivity. cjcatal.com

The Favorskii rearrangement of α-halo cyclic ketones is generally accepted to proceed through a cyclopropanone intermediate. researchgate.netwikipedia.org The reaction is initiated by the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form the strained three-membered ring. The stereochemistry of the starting α-haloketone can significantly impact the stereochemical outcome of the resulting contracted ring system. chemistwizards.com

The Schmidt reaction on cyclic ketones involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that expels dinitrogen gas. wikipedia.org The regioselectivity of the rearrangement is influenced by the substitution pattern of the ketone and the reaction conditions. For the carboxylic acid function, the reaction proceeds through an acyl azide (B81097) and a subsequent Curtius-like rearrangement to an isocyanate, which is then hydrolyzed. wikipedia.org

Strategic Applications of 1s 3 Oxocyclohexane 1 Carboxylic Acid As a Chiral Synthon in Complex Molecule Construction

Precursor in the Total Synthesis of Natural Products

The enantiopure nature of (1S)-3-Oxocyclohexane-1-carboxylic acid makes it an excellent starting point for the synthesis of natural products where control of stereochemistry is paramount. By leveraging the existing chiral center, chemists can avoid challenging asymmetric reactions or tedious chiral resolutions later in a synthetic sequence.

While direct total syntheses of terpenoids and steroids starting from this compound are not extensively documented, its structural motif is central to many of these natural products. Chiral cyclohexanes and cyclohexenones are critical intermediates in numerous synthetic routes. For instance, the synthesis of complex terpenes often relies on building blocks from the "chiral pool," a collection of inexpensive, naturally occurring enantiopure compounds. escholarship.orgnih.gov this compound fits the profile of a versatile chiral pool synthon that can be elaborated into more complex structures.

A key strategy in natural product synthesis is the stereoconvergent approach, where a mixture of stereoisomers can be converted into a single enantiomerically pure product. researchgate.net A stereoconvergent synthesis of the sesterterpenoid (-)-dysidiolide, for example, proceeds through a chiral cyclohexenone intermediate. researchgate.net The availability of an enantiopure starting material like this compound provides a more direct entry into such syntheses, bypassing the need for resolution or asymmetric reduction steps. The ketone can be readily converted to an enone, and the carboxylic acid provides a handle for introducing various side chains necessary for building the full terpenoid or steroid skeleton. nih.govresearchgate.net

Table 1: Potential Applications in Terpenoid and Steroid Synthesis

| Target Class | Key Intermediate | Synthetic Utility of this compound |

|---|---|---|

| Sesterterpenoids | Chiral Cyclohexenones | Serves as a direct precursor to chiral cyclohexenone building blocks, establishing a key stereocenter early in the synthesis. researchgate.net |

| Diterpenoids | Functionalized Decalin Systems | The cyclohexane (B81311) ring can serve as the A-ring, with the functional groups allowing for annulation to form subsequent rings. escholarship.org |

The application of this compound is more pronounced in the synthesis of certain alkaloids. The Amaryllidaceae alkaloids, such as (+)-lycoricidine, possess a hydroxylated phenanthridone core where the stereochemistry of the fused B/C ring system is crucial for biological activity. nih.govresearchgate.netnih.gov While racemic syntheses of lycoricidine (B35470) have been developed, an enantioselective approach is highly desirable. nih.gov Retrosynthetic analysis suggests that a chiral, functionalized cyclohexane derivative is an ideal precursor for the C-ring. This compound provides the necessary chiral scaffold, with its ketone and carboxylic acid groups serving as points for elaboration and ring closure. Similarly, the enantioselective synthesis of the hetisine (B12785939) class of diterpenoid alkaloids has been achieved starting from a related chiral 2-oxo-cyclohexanecarboxylic acid ester, demonstrating the viability of this type of building block. nih.gov

The role of this specific keto-acid in the synthesis of polyketides is less defined. Polyketide biosynthesis involves the iterative condensation of simple carboxylic acid units like malonyl-CoA and methylmalonyl-CoA. nih.govnih.gov While synthetic strategies can incorporate more complex carboxylic acid units, the direct incorporation of a cyclic keto-acid like this compound into a polyketide chain via synthetic methods is not a commonly reported strategy.

Table 2: Application in Alkaloid Synthesis

| Target Alkaloid Class | Example | Strategic Advantage of this compound |

|---|---|---|

| Amaryllidaceae | (+)-Lycoricidine | Provides a chiral scaffold for the stereocontrolled construction of the functionalized C-ring. nih.govresearchgate.netnih.gov |

Building Block for Advanced Synthetic Intermediates

Beyond natural products, this compound is a platform for creating other valuable chiral molecules used in asymmetric synthesis and materials science.

The design of effective chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. nih.govnih.gov Chiral carboxylic acids, for instance, have been successfully used as ligands in transition-metal-catalyzed C-H activation reactions. mdpi.comsnnu.edu.cnrsc.org The bifunctional nature of this compound allows for its conversion into novel catalysts. For example, reduction of the ketone to an alcohol and subsequent derivatization could lead to chiral amino alcohol or diamine ligands after converting the carboxylic acid to an amine. These types of ligands are effective in a variety of metal-catalyzed transformations. nih.gov

Furthermore, the rigid cyclohexane backbone is an attractive scaffold for organocatalysts. Cinchona-derived organocatalysts, which feature a rigid framework, are highly effective in many reactions. nih.gov By analogy, this compound can be transformed into novel bifunctional organocatalysts, such as chiral thioureas or phosphoric acids, where the cyclohexane unit provides a well-defined chiral environment. nih.govbeilstein-journals.org

Table 3: Potential Chiral Ligands and Catalysts

| Catalyst/Ligand Type | Proposed Transformation | Potential Application |

|---|---|---|

| Chiral Amino Alcohol Ligand | Reduction of ketone; amidation/reduction of carboxylic acid. | Asymmetric addition reactions, transfer hydrogenation. nih.gov |

| Chiral Carboxylic Acid Ligand | Used directly or with minor modification. | Enantioselective C-H functionalization with Rh(III), Ir(III), or Pd(II) catalysts. mdpi.comsnnu.edu.cn |

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound serves as a versatile starting point for chiral heterocyclic frameworks. The ketone functionality is a key handle for constructing spiro-heterocycles—compounds where two rings share a single atom. mdpi.comnih.govrsc.orgnih.gov For example, a multi-component reaction involving an amino alcohol, an aldehyde, and the ketone of the cyclohexane ring can lead to the formation of chiral spiro-oxazolidines. mdpi.com

Additionally, the cyclohexane ring can be a precursor to aromatic heterocycles like benzofurans. organic-chemistry.orgnih.govjocpr.comrsc.orgnih.gov Synthetic routes to benzofurans often involve the cyclization of ortho-substituted phenols. The cyclohexanone (B45756) ring in this compound can, through a series of reactions including dehydrogenation or rearrangement, be converted into a suitably substituted phenol, which can then undergo cyclization to form a chiral benzofuran (B130515) derivative.

Table 4: Heterocyclic Frameworks from this compound

| Heterocycle Type | Key Reaction | Description |

|---|---|---|

| Spiro-heterocycles | Multi-component condensation / Cycloaddition | The ketone at C-3 acts as an electrophile for the formation of a spirocyclic junction, creating complex 3D structures. mdpi.comnih.govnih.gov |

| Fused Heterocycles (e.g., Benzofurans) | Aromatization / Intramolecular Cyclization | The cyclohexane ring is converted to an aromatic ring, followed by cyclization involving the other functional groups to yield a fused system like a benzofuran. organic-chemistry.orgjocpr.com |

Retrosynthetic Disconnections and Strategy Development Incorporating this compound

Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify simple, readily available starting materials. researchgate.net this compound is an excellent example of a chiral building block that might be identified through a strategic retrosynthetic disconnection.

A prominent example is the antiviral drug oseltamivir (B103847) (Tamiflu®). wikipedia.orgnih.govrsc.org The core of oseltamivir is a highly functionalized, chiral cyclohexene (B86901) ring. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov While the industrial synthesis starts from shikimic acid, numerous academic syntheses have explored alternative starting points. A retrosynthetic analysis of oseltamivir reveals that the cyclohexene core can be traced back to a simpler chiral cyclohexane precursor.

Conceptual Retrosynthesis of an Oseltamivir-type Core:

Target: A complex chiral cyclohexene (like the oseltamivir core).

Disconnection 1 (Functional Group Interconversion): The amine, ether, and alkene functionalities are disconnected to reveal a more basic cyclohexane skeleton with oxygen and nitrogen functional handles.

Disconnection 2 (C-C Bond Formation): The carboxyester side chain is disconnected, leading back to a cyclohexane with a carboxylic acid or a related precursor group.

This strategic thinking allows a chemist to recognize the hidden potential of a simple building block. The ketone at C-3 can be used to install the C4-amine and C5-ether functionalities of oseltamivir through stereocontrolled reductions, eliminations, and additions, while the C-1 carboxylic acid provides the carbon atom for the ethyl ester side chain. This approach highlights how a well-chosen chiral starting material can dramatically streamline the synthesis of a complex and important pharmaceutical agent.

Development of Structure-Activity Relationships Through Structural Modifications (without biological activity implications)

The carboxylic acid group of this compound is a prime site for modification. Standard coupling reactions can be employed to generate a wide array of derivatives, each with unique steric and electronic properties. For instance, amidation and esterification reactions can introduce a variety of substituents, thereby systematically altering the molecule's polarity and hydrogen bonding capabilities.

A representative set of modifications at the carboxylic acid position is detailed in the table below. The synthesis of these derivatives typically involves the activation of the carboxylic acid (e.g., to an acid chloride or through the use of coupling agents) followed by reaction with a suitable nucleophile (an amine or an alcohol).

| Entry | Reagent | Resulting Functional Group | Potential Influence on Molecular Properties |

| 1 | Benzylamine | N-Benzylamide | Increased lipophilicity, introduction of an aromatic ring for potential π-stacking interactions. |

| 2 | Morpholine | Morpholinyl amide | Increased polarity and aqueous solubility. |

| 3 | Methanol | Methyl ester | Masking of the acidic proton, increased volatility. |

| 4 | tert-Butanol | tert-Butyl ester | Introduction of a bulky, sterically hindering group. |

The ketone group at the 3-position offers another avenue for extensive structural diversification. A variety of well-established chemical transformations can be applied to this functionality, leading to a range of new scaffolds. These modifications can dramatically alter the shape and electronic nature of the cyclohexyl ring.

The following table outlines several key transformations of the ketone group and the resulting structural changes.

| Entry | Reaction Type | Reagents | Resulting Structure | Key Structural Change |

| 1 | Reduction | Sodium borohydride (B1222165) (NaBH₄) | 3-Hydroxycyclohexane-1-carboxylic acid | Introduction of a hydroxyl group and a new stereocenter. |

| 2 | Reductive Amination | Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN) | 3-Aminocyclohexane-1-carboxylic acid | Introduction of a basic amino group and a new stereocenter. |

| 3 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium | 3-Methylenecyclohexane-1-carboxylic acid | Conversion of the carbonyl to an exocyclic double bond. |

| 4 | Ketalization | Ethylene glycol, p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid | Protection of the ketone, introduction of a spirocyclic system. |

The systematic application of these and other transformations allows for the creation of a comprehensive library of compounds derived from this compound. The analysis of this library, even without considering biological activity, can provide valuable data on how specific structural features influence fundamental chemical properties. For example, the introduction of a hydroxyl group via reduction of the ketone can significantly increase a molecule's polarity and its ability to act as a hydrogen bond donor. Conversely, the formation of a ketal can render that portion of the molecule more lipophilic and chemically inert.

By combining modifications at both the carboxylic acid and ketone positions, the accessible chemical space can be expanded exponentially. This approach, often utilized in combinatorial chemistry and diversity-oriented synthesis, is a powerful tool for generating novel molecular frameworks. The resulting libraries of compounds, built upon the chiral scaffold of this compound, can then serve as a rich resource for the discovery of new molecules with desirable properties for a multitude of scientific and technological applications.

Advanced Spectroscopic and Computational Approaches for Characterizing 1s 3 Oxocyclohexane 1 Carboxylic Acid and Its Derivatives

Theoretical and Computational Chemistry Studies

Transition State Calculations for Reaction Pathway Elucidation

The study of chemical reactions through computational chemistry offers a window into the fleeting moments of bond formation and breakage. Transition state (TS) calculations are a cornerstone of this field, enabling the mapping of reaction pathways and the determination of activation energies. For derivatives of 3-oxocyclohexane-1-carboxylic acid, these calculations are crucial for understanding mechanisms such as keto-enol tautomerism, enolate formation, and subsequent alkylation or condensation reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is frequently employed to locate transition state geometries and calculate their corresponding energies. A typical procedure involves proposing a reaction coordinate and then optimizing the geometry to find the saddle point on the potential energy surface that connects reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms that the optimized structure is indeed a true transition state. echemi.com

A pertinent example for the 3-oxocyclohexanone core is the study of keto-enol tautomerism. The equilibrium between the keto and enol forms is critical as the enol or enolate is often the reactive intermediate. Computational studies on cyclohexanone (B45756) itself have utilized DFT methods to model this process. researchgate.netoregonstate.eduyoutube.com For instance, the tautomerization can proceed through a four-membered ring transition state, and the energy barrier for this process can be calculated. orientjchem.org Studies have shown that the keto form of cyclohexanone is significantly more stable than its enol tautomer. researchgate.net

Another key reaction pathway for compounds like (1S)-3-Oxocyclohexane-1-carboxylic acid involves the formation of an enolate under basic conditions, followed by reaction with an electrophile. Transition state calculations for such reactions can elucidate the factors controlling stereoselectivity. For example, in a Robinson annulation reaction involving cyclohexanone, DFT calculations have been used to map out the eight elementary steps, including the crucial Michael addition and aldol (B89426) condensation steps, and to identify the rate-determining transition state. researchgate.net These calculations can reveal the influence of the existing stereocenter and the substitution pattern on the facial selectivity of the reaction.

The data below, derived from computational studies on related cyclohexanone systems, illustrates the kind of energetic information that can be obtained from transition state calculations.

| Reaction | Computational Method | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Keto-Enol Tautomerism of 3-phenyl-2,4-pentanedione | B3LYP/6-31+G(d) | Keto form | Four-membered ring TS | Enol form | 30.61 (Gas-phase) |

| Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone | DFT | Cyclohexanone + MVK | Michael Addition TS | Michael Adduct | Not specified |

Predictive Spectroscopic Data Generation

Computational chemistry also provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for complementing experimental results. The ability to calculate theoretical spectra for a proposed structure and compare it with experimental data can provide a high degree of confidence in the structural assignment.

NMR Spectroscopy Prediction:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, typically employing the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations can differentiate between diastereomers and even enantiomers when a chiral solvent is modeled. researchgate.net

For this compound, computational prediction of its NMR spectra would be crucial for several reasons. Firstly, it would help in the assignment of all proton and carbon signals, especially in complex regions of the spectrum. Secondly, it could be used to predict the spectra of potential reaction products or impurities, aiding in their identification. Theoretical calculations of NMR chemical shifts for related substituted cyclohexanones have shown good agreement with experimental values, often with errors of less than 0.2 ppm for ¹H shifts. researchgate.net

The following table presents a hypothetical comparison of experimental and predicted ¹³C NMR chemical shifts for a substituted cyclohexanone, illustrating the utility of this approach.

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 211.5 | 210.8 | -0.7 |

| CH-Subst | 50.2 | 50.9 | +0.7 |

| CH₂ (alpha to C=O) | 41.8 | 42.5 | +0.7 |

| CH₂ (beta to C=O) | 27.5 | 27.1 | -0.4 |

| CH₂ (gamma to C=O) | 25.1 | 25.5 | +0.4 |

IR Spectroscopy Prediction:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of a molecule can be calculated computationally, again using methods like DFT. These calculated frequencies correspond to the stretching and bending vibrations of the bonds within the molecule and can be used to generate a theoretical IR spectrum. youtube.comyoutube.com

For this compound, a predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid. youtube.com By comparing the calculated frequencies with the experimental spectrum, a detailed assignment of the vibrational modes can be made. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

The table below shows typical calculated and experimental IR frequencies for the key functional groups in a molecule like 3-oxocyclohexanecarboxylic acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3400-3600 (unscaled) | ~2500-3300 (broad) |

| C=O stretch (Ketone) | ~1750 (unscaled) | ~1715 |

| C=O stretch (Carboxylic Acid) | ~1780 (unscaled) | ~1700 |

Future Prospects and Emerging Research Frontiers for 1s 3 Oxocyclohexane 1 Carboxylic Acid

Innovation in More Efficient and Sustainable Stereoselective Synthetic Methodologies

The development of efficient and sustainable methods for producing enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (1S)-3-Oxocyclohexane-1-carboxylic acid, future research will likely focus on moving beyond traditional synthetic routes toward more advanced stereoselective strategies.

Current research in asymmetric synthesis emphasizes the use of catalytic methods that can generate chiral molecules with high selectivity and efficiency. Future methodologies for preparing this compound could involve:

Asymmetric Catalysis: Developing novel transition-metal or organocatalytic systems for the asymmetric desymmetrization of prochiral precursors, such as 1,3-cyclohexanedione (B196179) derivatives. This would offer a more direct and atom-economical route to the desired (S)-enantiomer, minimizing the need for chiral auxiliaries or resolutions.

Biocatalysis: Expanding the use of engineered enzymes (e.g., ketoreductases, lipases) for the highly selective kinetic resolution of racemic 3-oxocyclohexanecarboxylic acid or its esters. Advances in enzyme immobilization and reaction engineering will be key to creating robust, scalable, and green manufacturing processes.

Chemoenzymatic Synthesis: Integrating chemical and enzymatic steps to create novel and efficient synthetic pathways. For instance, a chemical step could be used to construct the cyclohexanone (B45756) ring, followed by a highly selective enzymatic resolution to isolate the (1S)-enantiomer.

These innovative approaches aim to reduce waste, improve yields, and provide more sustainable access to this valuable chiral building block.

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The functional handles of this compound—the ketone and the carboxylic acid—are ripe for exploration with modern catalytic methods. Future research is expected to uncover new reactivity patterns that leverage these groups in unprecedented ways.

Emerging catalytic transformations for carboxylic acids, such as decarboxylative coupling, are a particularly promising frontier. capes.gov.br These methods allow the carboxylic acid group to serve as a precursor to a nucleophilic or electrophilic carbon species. Applying these transformations to this compound could enable:

Decarboxylative Cross-Coupling: Using palladium, nickel, or copper catalysts to couple the chiral cyclohexane (B81311) core with various partners (e.g., aryl halides, vinyl triflates) via decarboxylation. This would forge new carbon-carbon bonds at the stereogenic center, providing access to a diverse range of complex chiral molecules that were previously difficult to synthesize. researchgate.net

Redox-Neutral Transformations: Exploring photoredox or N-heterocyclic carbene (NHC) catalysis to engage the carboxylic acid in novel radical-based reactions. researchgate.net This could lead to new methods for alkylation, arylation, or amination at the C1 position.

Ketone Derivatization: The ketone functionality offers a site for asymmetric transformations, such as enantioselective additions or reductions, to create additional stereocenters on the ring with high levels of diastereocontrol, guided by the existing stereocenter at C1.

The discovery of such transformations would dramatically expand the synthetic utility of this compound, positioning it as a versatile scaffold for constructing architecturally complex target molecules.

Expansion of Its Utility in Emerging Fields of Organic Synthesis

The unique stereochemistry and bifunctional nature of this compound make it an attractive candidate for application in several emerging fields beyond its traditional role as a simple building block.

Medicinal Chemistry and Chemical Biology: The rigid, chiral cyclohexane scaffold can be used to construct conformationally constrained analogues of biologically active molecules. This is particularly valuable in drug discovery for optimizing ligand-receptor interactions. Future work could see its incorporation into new anti-inflammatory or antimicrobial agents, building upon research that has linked cyclohexanecarboxylic acid derivatives to various biological activities. mdpi.com

Materials Science and Nanotechnology: Carboxylic acids are widely used as ligands to stabilize nanoparticles or as modifiers for surfaces. researchgate.net The chirality of this compound could be exploited to create chiral nanomaterials with unique optical or catalytic properties.

Coordination Chemistry: As a bifunctional ligand, it can be used to construct metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The inherent chirality of the ligand could be transferred to the resulting supramolecular structure, creating materials with potential applications in asymmetric catalysis, chiral separations, or sensing.

Exploring these new contexts will diversify the applications of this chiral building block and drive demand for its efficient synthesis.

Integration with Automated Synthesis and Continuous Flow Chemistry Platforms

The production of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with a move towards automated and continuous manufacturing processes. These technologies offer significant advantages in terms of efficiency, safety, consistency, and waste reduction.

The synthesis of this compound is an ideal candidate for adaptation to these modern platforms. A notable parallel is the successful development of a continuous flow process for 3-oxocyclobutane-1-carboxylic acid, a structurally related intermediate. digitellinc.com This process integrated multiple steps, including reaction, extraction, and separation, into a single automated system, leading to a 20-fold saving in energy and a significant reduction in waste. digitellinc.com

Future research will focus on developing a similar integrated continuous flow platform for this compound. Such a system would leverage process analytical technology (PAT) for real-time monitoring and control, ensuring high product quality and process robustness. The integration of machine learning algorithms could further enable self-optimization of reaction conditions, maximizing yield and minimizing impurities. youtube.comrsc.org

Table 1: Comparison of Traditional Batch vs. Future Continuous Flow Synthesis

| Feature | Traditional Batch Synthesis | Future Continuous Flow Synthesis |

|---|---|---|

| Process Control | Manual or semi-automated; limited real-time control | Fully automated; real-time monitoring and feedback control |

| Efficiency | Lower throughput; significant downtime between batches | High throughput; continuous operation |

| Safety | Handling of large volumes of reagents; potential for thermal runaways | Small reaction volumes; enhanced heat and mass transfer; improved safety profile |

| Waste Generation | Higher process mass intensity (PMI); significant solvent waste from workups | Lower PMI; integrated extraction and purification reduces solvent use digitellinc.com |

| Scalability | Challenging to scale; "scale-up" often requires re-optimization | Easier to scale; "scale-out" by running parallel reactors |

Synergistic Application of Experimental and Computational Methods for Mechanistic Understanding and Rational Design

The synergy between experimental investigation and computational chemistry is a powerful tool for accelerating research and development. In the context of this compound, this combination will be crucial for rationally designing new synthetic methods and understanding reactivity.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for novel catalytic transformations. This allows researchers to understand the role of the catalyst, predict stereochemical outcomes, and identify potential side reactions before extensive experimental work is undertaken.

Catalyst Design: Computational screening can be employed to rapidly evaluate libraries of potential catalysts (e.g., ligands for a metal catalyst, or organocatalyst variants) for a desired transformation, such as the asymmetric synthesis of the target molecule. This rational, in silico design process can significantly reduce the experimental effort required to discover highly effective catalysts.

Process Optimization: Machine learning models, trained on experimental data, can predict reaction outcomes under different conditions (e.g., temperature, concentration, catalyst loading). youtube.com This data-driven approach, combined with Bayesian optimization, can efficiently guide experimentation towards the optimal conditions for synthesis or transformation, minimizing the number of experiments and resources needed. youtube.com

By integrating these computational tools with targeted laboratory experiments, researchers can accelerate the innovation cycle, leading to the faster development of novel, efficient, and sustainable processes involving this compound.

Q & A

Q. What are the established synthetic routes for (1S)-3-Oxocyclohexane-1-carboxylic acid?

The synthesis of this compound involves a multi-step process starting from cyclohex-2-en-1-one. A validated method includes:

- Step 1 : Reaction of cyclohex-2-en-1-one with trimethylsilyl cyanide (TMSCN) in the presence of Cs₂CO₃ and 1,4-dioxane under heating, yielding 3-oxocyclohexane-1-carbonitrile .

- Step 2 : Hydrolysis of the nitrile intermediate using 12 M HCl at 80°C, followed by extraction with ethyl acetate and purification via reverse-phase chromatography to isolate the carboxylic acid .

- Stereochemical control : Asymmetric synthesis or chiral resolution techniques (e.g., enzymatic resolution) are required to ensure the (1S) configuration, though specific protocols require optimization based on catalytic systems or chiral auxiliaries .

Q. How is the stereochemical purity of this compound confirmed?

- Chiral HPLC : Employing chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee) .

- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric signals in proton or carbon spectra .

- Polarimetry : Measurement of optical rotation to verify consistency with literature values for the (1S) enantiomer .

Q. What analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming the cyclohexane ring substitution pattern and ketone/carboxylic acid functional groups .

- LC-MS : Validates molecular weight (142.15 g/mol) and detects impurities (e.g., unhydrolyzed nitrile intermediates) .

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Model transition states for reactions such as ketone reduction or esterification to predict regioselectivity and stereochemical outcomes .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on cyclization reactions) .

- Docking Studies : Explore potential binding interactions in biological systems (e.g., enzyme active sites) if the compound is investigated for bioactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm functional groups and rule out isomeric impurities .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in complex spectra .

- Comparative Analysis : Benchmark data against structurally similar compounds (e.g., (1R)-3-Oxocyclohexane-1-carboxylic acid) to identify stereospecific spectral differences .

Q. What challenges arise in scaling up the synthesis of this compound?

- Stereochemical Drift : Racemization risks during prolonged heating or acidic/basic conditions require strict temperature/pH control .

- Purification Bottlenecks : Reverse-phase chromatography may be impractical at scale; alternative methods (e.g., crystallization or distillation) need development .

- Byproduct Formation : Optimize reaction stoichiometry and catalyst loading to minimize side reactions (e.g., over-hydrolysis or dimerization) .

Q. How is this compound utilized as a synthetic intermediate?

- Pharmaceutical Precursor : Serves as a chiral building block for prostaglandin analogs or cyclooxygenase inhibitors, leveraging its ketone and carboxylic acid moieties for further derivatization .

- Peptide Mimetics : Incorporation into cyclic peptides via amide bond formation, enhancing conformational rigidity .

- Catalyst Development : As a ligand in asymmetric catalysis, exploiting its stereogenic center to induce enantioselectivity in C–C bond-forming reactions .

Methodological Recommendations

- Stereochemical Analysis : Prioritize chiral HPLC for routine ee determination due to its reproducibility .

- Scale-Up Synthesis : Pilot small-scale reactions with inline IR monitoring to optimize reaction endpoints before scaling .

- Data Interpretation : Use computational tools (e.g., ACD/Labs or MestReNova) for NMR simulation to validate complex splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.